Cas no 21708-10-1 (3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole)

3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
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- 3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole
- 21708-10-1
- EN300-1788541
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- Inchi: 1S/C8H9NO/c1-4-5-8-6(2)9-10-7(8)3/h1H,5H2,2-3H3
- InChI Key: YIOWAACGESEXCH-UHFFFAOYSA-N
- SMILES: O1C(C)=C(CC#C)C(C)=N1
Computed Properties
- Exact Mass: 135.068413911g/mol
- Monoisotopic Mass: 135.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 1.7
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1788541-0.1g |
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole |
21708-10-1 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1788541-5.0g |
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole |
21708-10-1 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1788541-0.25g |
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole |
21708-10-1 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1788541-10.0g |
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole |
21708-10-1 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1788541-0.05g |
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole |
21708-10-1 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1788541-10g |
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole |
21708-10-1 | 10g |
$6082.0 | 2023-09-19 | ||
Enamine | EN300-1788541-0.5g |
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole |
21708-10-1 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1788541-1g |
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole |
21708-10-1 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1788541-1.0g |
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole |
21708-10-1 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1788541-2.5g |
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole |
21708-10-1 | 2.5g |
$2771.0 | 2023-09-19 |
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole Related Literature
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
Additional information on 3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole
Professional Introduction to 3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole (CAS No. 21708-10-1)
3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole, identified by the chemical abstracts service number 21708-10-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the oxazole class, which is characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of a propargyl group at the 4-position and methyl substituents at the 3- and 5-positions introduces additional functional diversity, making it a promising candidate for further investigation in drug discovery.
The structure of 3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole exhibits a conjugated system due to the electron-withdrawing nature of the propargyl group and the electron-donating effect of the methyl groups. This conjugation can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The oxazole ring itself is known for its stability and ability to participate in various chemical reactions, including nucleophilic substitution and metal coordination, which are critical for drug design.
In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their wide range of biological activities. Among these, oxazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of alkynyl groups into heterocyclic frameworks has further expanded their therapeutic potential by enhancing binding affinity and metabolic stability. The propargyl group in 3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are widely employed in medicinal chemistry to construct complex molecular architectures.
One of the most compelling aspects of 3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole is its potential as a scaffold for developing novel therapeutic agents. The compound's ability to interact with biological targets through multiple binding modes makes it an attractive candidate for structure-based drug design. Computational studies have suggested that this molecule can bind to enzymes and receptors with high affinity, although further experimental validation is required to confirm these predictions.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with unprecedented accuracy. By leveraging machine learning algorithms and molecular docking simulations, scientists can rapidly screen large libraries of molecules for potential therapeutic applications. In this context, 3,5-dimethyl-4-(prop-2-yn-1-yl)-1,2-oxazole has emerged as a promising candidate for further exploration due to its unique structural features and predicted biological activities.
The synthesis of 3,5-dimethyl-4-(prop-2-yne-l -yl)-1 , 2 -oxazole involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The key steps typically include the formation of the oxazole ring through cyclization reactions followed by functionalization at the 4-position using propargyl halides or other alkynyl precursors. The introduction of methyl groups at the 3-and 5 -positions can be achieved through alkylation reactions or metal-catalyzed cross-coupling processes. These synthetic strategies have been optimized over recent years to improve yield and purity, making it feasible to produce sufficient quantities for biological testing.
In addition to its synthetic appeal , 3 , 5 -dimethyl -4 -( prop - 2 - yne - l - yl ) -1 , 2 - oxazole exhibits interesting physicochemical properties that make it suitable for pharmaceutical applications . The compound's solubility profile , melting point , and stability under various conditions are critical factors that determine its feasibility as a drug candidate . Preliminary studies have shown that this molecule is relatively stable under ambient conditions but may require specialized storage conditions to maintain its integrity over time .
The biological evaluation of 3 , 5 -dimethyl -4 -( prop - 2 - yne - l - yl ) -1 , 2 - oxazole has revealed several promising activities . In vitro assays have demonstrated its efficacy against certain bacterial strains , suggesting potential applications in antimicrobial therapy . Furthermore , preliminary evidence suggests that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation . These findings are particularly intriguing given the increasing prevalence of inflammatory diseases worldwide.
One area where 3 , 5 -dimethyl -4 -( prop - 2 - yne-l-y l ) -1 , 2 oxazole shows particular promise is in oncology research . Preliminary cell-based assays have indicated that this molecule can inhibit the growth of cancer cells by interfering with critical cellular processes such as proliferation and apoptosis . While these results are encouraging , further studies are needed to elucidate the precise mechanisms of action and assess potential side effects .
The development of novel anticancer agents remains a major challenge in modern medicine due to the complexity of cancer biology . However , compounds like 3 , 5 dimethyl _4 -( prop _ 2 _ yne _ l _ yl ) _ l ,_2 _ oxazole offer hope by providing new chemical scaffolds for drug discovery . By leveraging advances in synthetic chemistry ,computational modeling ,and high-throughput screening technologies ,researchers can accelerate the identification of promising candidates for further development。
In conclusion ,3 ,_5 dimethyl _4 _( prop _ 2 _ yne _ l _ yl )_ l ,_2 _ oxazole ( CAS No ._21708_10_1) represents an exciting opportunity for pharmaceutical innovation 。 Its unique structural features ,predicted biological activities ,and synthetic accessibility make it a valuable candidate for further investigation 。 As research continues ,this compound has the potential to contribute significantly to our understanding of disease mechanisms and provide new therapeutic strategies for patients worldwide 。
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